

# Bemcentinib Efficacy: A Comparative Analysis in AXL-Positive vs. AXL-Negative Tumors

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## Compound of Interest

Compound Name: Bemcentinib

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## Introduction

**Bemcentinib** (formerly BGB324) is an orally bioavailable, selective, and potent small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and its overexpression is implicated in tumor cell proliferation, survival, invasion, and metastasis.[3] Furthermore, increased AXL expression is associated with the development of resistance to conventional chemotherapies and targeted agents, as well as an immunosuppressive tumor microenvironment, leading to poor prognosis in various cancers.[3][4] **Bemcentinib** targets the intracellular kinase domain of AXL, thereby blocking its signaling pathways.[1] This guide provides a comparative analysis of the efficacy of **bemcentinib** in AXL-positive versus AXL-negative tumors, supported by clinical trial data and detailed experimental methodologies.

## Efficacy Data: AXL-Positive vs. AXL-Negative Tumors

Clinical studies have consistently demonstrated a significant improvement in clinical outcomes for patients with AXL-positive tumors treated with **bemcentinib**-based regimens compared to those with AXL-negative tumors. The following tables summarize key efficacy data from clinical trials in Non-Small Cell Lung Cancer (NSCLC) and Acute Myeloid Leukemia (AML) / Myelodysplastic Syndromes (MDS).

## Non-Small Cell Lung Cancer (NSCLC)

The Phase II BGBC008 trial (NCT03184571) evaluated **bemcentinib** in combination with the anti-PD-1 therapy pembrolizumab in patients with previously treated, advanced non-squamous NSCLC.[4][5] A key biomarker in this study was the "composite AXL score" (cAXL), a proprietary scoring method developed by BerGenBio to assess AXL expression in both tumor and immune cells.[6][7]

Table 1: Efficacy of **Bemcentinib** plus Pembrolizumab in NSCLC by Composite AXL Score (BGBC008 Trial - Cohort A)[6][8][9]

Efficacy Endpoint	cAXL-Positive	cAXL-Negative
Overall Response Rate (ORR)	33%	7%
Median Progression-Free Survival (mPFS)	8.4 months	2.9 months
Disease Control Rate (DCR)	73%	40%
12-month Overall Survival (OS) Rate	79%	60%
Median Overall Survival (mOS)	17.3 months	12.4 months

## Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)

The Phase Ib/II BGBC003 trial (NCT02488408) assessed **bemcentinib** monotherapy in patients with relapsed/refractory AML and high-risk MDS.[2][10] In this study, AXL positivity was determined by low serum levels of soluble AXL (sAXL), a biomarker candidate.[6][11]

Table 2: Efficacy of **Bemcentinib** Monotherapy in AML/MDS by AXL Biomarker Status (BGBC003 Trial)[2]

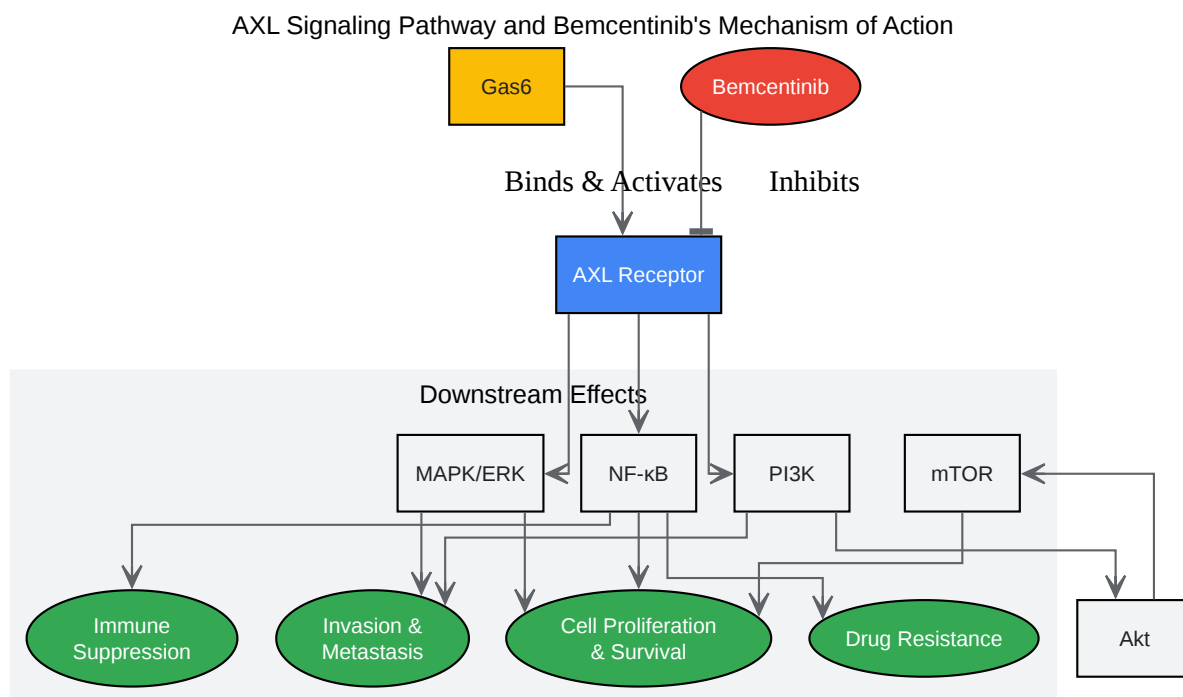
Efficacy Endpoint	AXL-Positive (low sAXL)	Overall Population
Complete Response/Complete Response with incomplete hematologic recovery/Complete Response with incomplete platelet recovery (CR/CRi/CRp) Rate	43%	22%

## AXL Signaling Pathway and Mechanism of Action of Bemcentinib

AXL signaling is activated upon binding of its ligand, Growth Arrest-Specific 6 (Gas6).[3] This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating downstream signaling cascades that promote cancer progression. Key pathways activated by AXL include:

- PI3K/Akt Pathway: Promotes cell survival and proliferation.[1][12]
- MAPK/ERK Pathway: Involved in cell growth and differentiation.[12]
- NF-κB Pathway: Regulates inflammation and cell survival.[1]

**Bemcentinib** inhibits the kinase activity of AXL, thereby blocking these downstream signaling events and mitigating their pro-tumorigenic effects.[1]



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Caption: AXL Signaling Pathway and **Bemcentinib** Inhibition.

## Experimental Protocols

### Clinical Trial Methodology: BGBC008 (NSCLC)

The BGBC008 trial is a Phase II, open-label, multi-center, single-arm study evaluating the efficacy and safety of **bemcentinib** in combination with pembrolizumab in patients with previously treated, advanced non-squamous NSCLC.[4]

- Patient Population: Patients with advanced adenocarcinoma of the lung who had received a maximum of one prior line of platinum-containing chemotherapy and were immunotherapy-naïve (Cohort A), or had progressed on prior anti-PD-(L)1 therapy (Cohorts B and C).[4]
- Treatment Regimen: **Bemcentinib** was administered orally at a dose of 200 mg once daily. Pembrolizumab was administered intravenously at a dose of 200 mg every 3 weeks.[9]

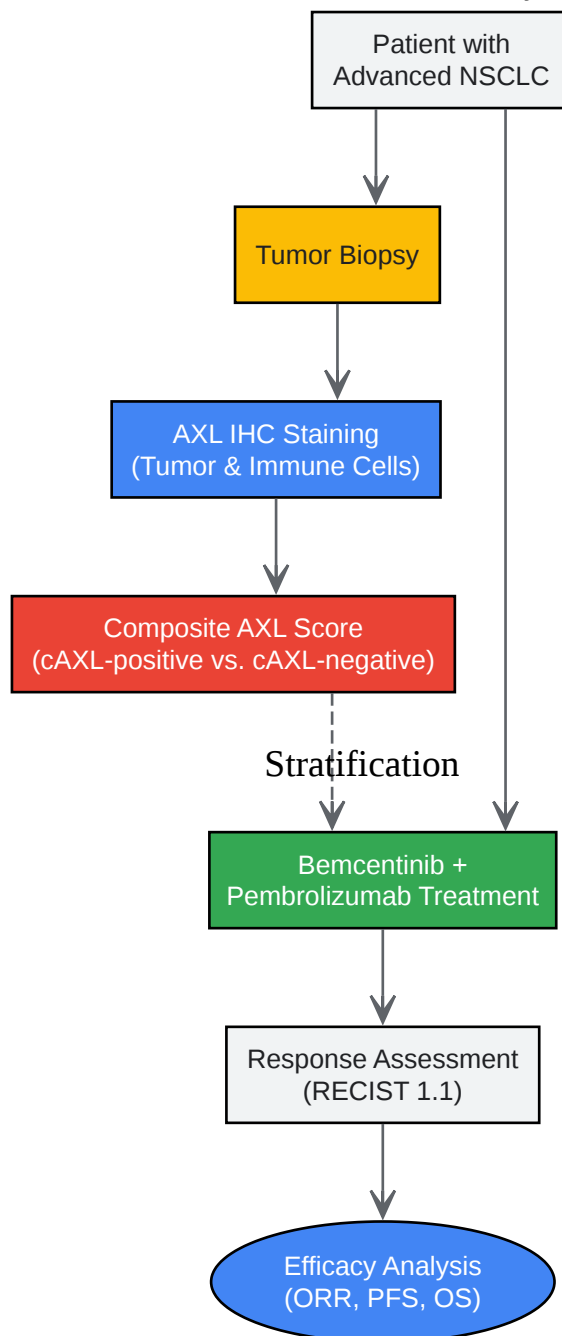
- Primary Endpoint: Overall Response Rate (ORR) according to RECIST 1.1.[9]
- Secondary Endpoints: Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[9]
- Biomarker Analysis: A fresh tumor biopsy was required at screening for the assessment of AXL expression by immunohistochemistry (IHC) to determine the composite AXL score.[13]

## AXL Expression Analysis: Composite AXL Score

The composite AXL (cAXL) score is a proprietary biomarker developed by BerGenBio. The exact scoring algorithm is not publicly disclosed, but it is based on the assessment of AXL expression in both tumor cells and tumor-associated immune cells via immunohistochemistry (IHC).[6][14]

- Method: IHC staining for AXL is performed on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[14]
- Scoring:
  - Tumor Cells: AXL expression is quantified using an H-score, which considers both the staining intensity and the percentage of positive cells.[14]
  - Immune Cells: The percentage of AXL-positive immune cells within the tumor area is determined.[14]
- Classification: Based on a proprietary algorithm that combines the tumor and immune cell scores, patients are classified as cAXL-positive or cAXL-negative.[6]

## Experimental Workflow for Bemcentinib Efficacy Assessment

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Caption: Workflow for Assessing **Bemcentinib** Efficacy.

## Conclusion

The available clinical data strongly suggest that the efficacy of **bemcentinib** is significantly greater in patients with AXL-positive tumors. The use of a composite AXL score as a predictive biomarker appears crucial for identifying patient populations most likely to benefit from AXL inhibition. Further investigation and validation of this biomarker are warranted to optimize the clinical application of **bemcentinib** and improve outcomes for patients with AXL-driven malignancies.

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